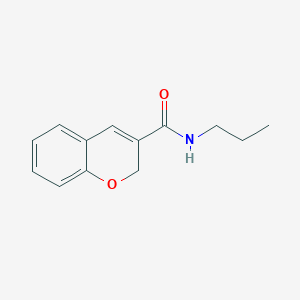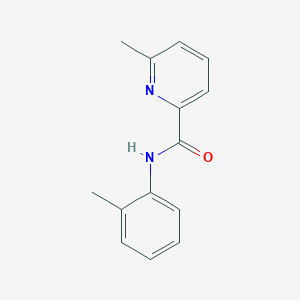
N-(4-methylsulfanylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylsulfanylphenyl)propanamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that is structurally similar to MDMA and other amphetamines. It was initially developed as a potential antidepressant and anxiolytic drug in the 1990s but was later banned due to its potential for abuse and toxicity. In recent years, there has been renewed interest in 4-MTA due to its unique pharmacological properties and potential therapeutic applications.
作用機序
The exact mechanism of action of 4-MTA is not fully understood, but it is believed to act primarily as a serotonin releaser and reuptake inhibitor. It also has some affinity for dopamine and norepinephrine receptors. The net effect of these actions is an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to mood elevation, increased energy, and decreased anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to mood elevation, increased energy, and decreased anxiety. However, 4-MTA has been shown to be less potent than other amphetamines in terms of its effects on these neurotransmitters.
実験室実験の利点と制限
One advantage of using 4-MTA in laboratory experiments is its unique pharmacological profile, which makes it a useful tool for studying serotonin neurotransmission and related processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-MTA is a controlled substance in many countries and may be difficult to obtain legally. In addition, it has been shown to be toxic in some animal studies, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying serotonin neurotransmission and related processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-MTA.
合成法
The synthesis of 4-MTA involves the reaction of 4-methylthiophenol with 1-bromo-3-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by recrystallization or chromatography. The synthesis of 4-MTA is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-MTA has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and neuroprotective agent. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 4-MTA has been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin neurotransmission.
特性
IUPAC Name |
N-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUJHHNEXDURNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfanylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



